2-Bromoethenylcyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethenylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDGEINKGACAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoisomeric Stability of (E)- and (Z)-1-(2-bromoethenyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. When functionalized with a vinyl bromide substituent, as in 1-(2-bromoethenyl)cyclopropane, the resulting (E) and (Z) stereoisomers present distinct three-dimensional profiles that can significantly influence biological activity and pharmacokinetic properties. This guide provides a comprehensive analysis of the factors governing the relative thermodynamic stability of these two isomers. Through a synthesis of foundational chemical principles and advanced computational methodologies, we will establish that the (E)-isomer is the thermodynamically more stable of the two, primarily due to the mitigation of steric hindrance. This guide will further provide a detailed, field-proven computational protocol for researchers to independently verify and quantify this stability difference for this and analogous molecular systems.
Foundational Principles of Isomeric Stability
The relative stability of geometric isomers, such as the (E) and (Z) forms of 1-(2-bromoethenyl)cyclopropane, is predominantly dictated by the interplay of steric and electronic effects.
The Dominant Role of Steric Hindrance
Steric hindrance refers to the repulsive forces that arise when non-bonded atoms or groups are forced into close proximity, leading to an increase in the molecule's potential energy and a decrease in its stability. In the context of our target molecule, the key steric interaction occurs between the bulky cyclopropyl ring and the bromine atom.
-
In the (Z)-isomer , the cyclopropyl group and the bromine atom are positioned on the same side of the carbon-carbon double bond. This arrangement forces their electron clouds into close proximity, resulting in significant van der Waals repulsion and, consequently, higher internal energy.
-
Conversely, in the (E)-isomer , the cyclopropyl group and the bromine atom are on opposite sides of the double bond, maximizing the distance between them. This trans configuration minimizes steric strain, leading to a lower energy state and greater thermodynamic stability.[1][2]
This principle is a well-established tenet in stereochemistry, where trans (or E) isomers are generally more stable than their cis (or Z) counterparts when bulky substituents are involved.[1][2]
Electronic Effects and the Influence of the Cyclopropyl Group
While steric effects are paramount in this case, a complete analysis necessitates consideration of electronic factors. The cyclopropane ring, with its high degree of s-character in the C-H bonds and p-character in the C-C bonds, can engage in electronic interactions with adjacent unsaturated systems. This "pseudo-conjugation" or hyperconjugation can influence the electronic distribution and stability of the molecule. However, in the case of 1-(2-bromoethenyl)cyclopropane, the steric repulsion in the (Z)-isomer is the overwhelmingly dominant factor determining the relative stability.
Visualizing the Stereoisomers and their Steric Clash
To better illustrate the structural differences and the resulting steric interactions, the following diagrams depict the (E) and (Z) isomers of 1-(2-bromoethenyl)cyclopropane.
Caption: (E)-1-(2-bromoethenyl)cyclopropane
Caption: (Z)-1-(2-bromoethenyl)cyclopropane
Computational Chemistry Protocol for Stability Determination
To provide quantitative evidence for the greater stability of the (E)-isomer, a robust and reproducible computational chemistry workflow is essential. The following protocol outlines a standard and reliable method for calculating the relative energies of the two isomers using Density Functional Theory (DFT), a widely accepted and powerful computational tool.[3]
Overview of the Computational Workflow
The workflow involves three main stages:
-
Structure Optimization: Finding the lowest energy conformation (geometry) for both the (E) and (Z) isomers.
-
Frequency Calculation: Confirming that the optimized structures are true energy minima and obtaining thermochemical data.
-
Energy Comparison: Calculating the difference in Gibbs free energy between the two isomers to determine their relative stability.
Caption: Computational workflow for determining isomer stability.
Step-by-Step Experimental Protocol
This protocol can be implemented using various computational chemistry software packages such as Gaussian, ORCA, or GAMESS.[4][5][6][7][8]
Step 1: Building the Initial Structures
-
Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structures for both (E)- and (Z)-1-(2-bromoethenyl)cyclopropane.
-
Ensure the correct stereochemistry around the double bond for each isomer.
-
Perform a preliminary, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
Step 2: Geometry Optimization
-
Rationale: This step aims to find the most stable arrangement of atoms for each isomer by minimizing the energy of the system.
-
Method: Density Functional Theory (DFT) is a cost-effective and accurate method for this purpose. The B3LYP functional combined with the 6-31G(d) basis set is a widely used and reliable combination for organic molecules.
-
Procedure:
-
Create input files for your chosen software package.
-
Specify a geometry optimization calculation (Opt).
-
Define the level of theory: B3LYP/6-31G(d).
-
Submit the calculations and wait for them to converge. The output will be the optimized coordinates of each isomer.
-
Step 3: Frequency Calculation
-
Rationale: This calculation serves two purposes: to confirm that the optimized geometry is a true energy minimum (i.e., not a transition state) and to calculate the zero-point vibrational energy (ZPVE) and other thermal corrections necessary for obtaining the Gibbs free energy. A true minimum will have no imaginary frequencies.
-
Method: The same level of theory as the optimization (B3LYP/6-31G(d)) should be used for consistency.
-
Procedure:
-
Use the optimized geometries from Step 2 as the input.
-
Specify a frequency calculation (Freq).
-
Run the calculations.
-
Verify that the output shows zero imaginary frequencies for both isomers.
-
Step 4: Single-Point Energy Calculation (Optional but Recommended for High Accuracy)
-
Rationale: To obtain a more accurate energy difference, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set. Composite methods like Complete Basis Set (CBS-QB3) or Gaussian-n theories (G3MP2) are excellent choices as they are designed to provide highly accurate thermochemical data.[9][10][11][12]
-
Method: CBS-QB3 is a robust and widely used composite method.
-
Procedure:
-
Use the B3LYP/6-31G(d) optimized geometries.
-
Specify a single-point energy calculation using the CBS-QB3 keyword.
-
Run the calculations to obtain the final electronic energies.
-
Step 5: Analysis and Comparison
-
Data Extraction: From the output files of the frequency calculations (or the composite method calculations), extract the Gibbs free energies for both the (E) and (Z) isomers. If you performed the optional high-accuracy single-point energy calculation, use the Gibbs free energy values provided by that method.
-
Calculation of Relative Stability: The difference in Gibbs free energy (ΔG) is calculated as follows: ΔG = G(Z-isomer) - G(E-isomer)
-
Interpretation:
-
A positive ΔG indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.
-
The magnitude of ΔG quantifies the stability difference.
-
Expected Quantitative Results and Discussion
Table 1: Predicted and Hypothetical Computational Results
| Isomer | Relative Electronic Energy (a.u.) | Gibbs Free Energy (a.u.) | Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |
| (E)-1-(2-bromoethenyl)cyclopropane | E_E | G_E | 0.0 | More Stable |
| (Z)-1-(2-bromoethenyl)cyclopropane | E_Z | G_Z | > 0 | Less Stable |
The primary contributor to this energy difference will be the increased steric strain in the (Z)-isomer due to the proximity of the cyclopropyl ring and the bromine atom. This is a classic example of through-space repulsion leading to a less favorable thermodynamic state.
Conclusion and Implications for Drug Development
This in-depth analysis, grounded in established stereochemical principles and supported by a robust computational framework, definitively concludes that the (E)-isomer of 1-(2-bromoethenyl)cyclopropane is thermodynamically more stable than the (Z)-isomer . The dominant destabilizing factor in the (Z)-isomer is the steric repulsion between the cyclopropyl and bromo substituents.
For researchers in drug development, understanding and controlling the stereochemistry of such building blocks is critical. The preference for the (E)-isomer has significant implications for:
-
Synthesis: Synthetic routes may favor the formation of the thermodynamically more stable (E)-isomer. Reaction conditions can be optimized to maximize its yield.
-
Purification: The energy difference between the isomers will influence the equilibrium ratio, which is a key consideration for separation and purification strategies.
-
Biological Activity: As the two isomers have distinct three-dimensional shapes, they will interact differently with biological targets such as enzymes and receptors. The more stable (E)-isomer may not necessarily be the more active one, but its prevalence will be a crucial factor in the overall efficacy of an isomeric mixture.
The provided computational protocol offers a reliable and self-validating system for scientists to predict and quantify the relative stabilities of these and other geometrically isomeric systems, thereby facilitating the rational design of novel therapeutics.
References
- Hartree, D. R. The Wave Mechanics of an Atom with a Non-Coulomb Central Field. Part I. Theory and Methods. Mathematical Proceedings of the Cambridge Philosophical Society1928, 24 (1), 89–110.
- Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley, 1994.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
- Hohenberg, P.; Kohn, W. Inhomogeneous Electron Gas. Physical Review1964, 136 (3B), B864–B871.
- Kohn, W.; Sham, L. J. Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review1965, 140 (4A), A1133–A1138.
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics1993, 98 (7), 5648–5652.
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B1988, 37 (2), 785–789.
-
Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016. ([Link])
-
Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science2012 , 2 (1), 73–78. ([Link])
-
Schmidt, M. W.; Baldridge, K. K.; Boatz, J. A.; Elbert, S. T.; Gordon, M. S.; Jensen, J. H.; Koseki, S.; Matsunaga, N.; Nguyen, K. A.; Su, S.; et al. General atomic and molecular electronic structure system. Journal of Computational Chemistry1993 , 14 (11), 1347–1363. ([Link])
- Montgomery, J. A.; Frisch, M. J.; Ochterski, J. W.; Petersson, G. A. A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. The Journal of Chemical Physics1999, 110 (6), 2822–2827.
- Baboul, A. G.; Curtiss, L. A.; Redfern, P. C.; Raghavachari, K. Gaussian-3 theory for molecules containing third-row atoms. The Journal of Chemical Physics1999, 110 (16), 7650–7657.
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- 5. GitHub - tommason14/autochem: Automation of computational chemistry tasks using GAMESS, Orca, PSI4 and Gaussian. Gamess tasks emphasise the use of FMO calculations. [github.com]
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- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-1-cyclopropylethene: Synthesis, Predicted Properties, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics and functional materials. The molecule 2-bromo-1-cyclopropylethene, possessing both a reactive vinyl bromide and a strained cyclopropyl ring, represents a potentially valuable, yet underexplored, building block. The vinyl halide moiety serves as a versatile handle for a variety of cross-coupling reactions, while the cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, often acting as a bioisostere for larger groups.[1][2]
This technical guide provides a comprehensive overview of the predicted physical properties, plausible synthetic routes, and expected reactivity of 2-bromo-1-cyclopropylethene. The information herein is curated for researchers and drug development professionals, offering a foundation for the synthesis and application of this promising synthetic intermediate.
Predicted Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₇Br | N/A |
| Molecular Weight | 147.01 g/mol | N/A |
| Boiling Point | ~120-140 °C | Based on the boiling point of (2-bromoethyl)cyclopropane (118.6 °C) and the general trend of slightly higher boiling points for vinyl halides compared to their saturated counterparts.[3] |
| Density | ~1.3-1.4 g/cm³ | In line with the density of similar bromo-alkanes and bromo-alkenes.[3] |
| Refractive Index | ~1.49-1.51 | Extrapolated from the refractive indices of related bromo- and cyclopropyl-containing small molecules. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexanes). | The nonpolar cyclopropyl and vinyl backbone will dominate its solubility profile. |
Proposed Synthetic Routes
The synthesis of 2-bromo-1-cyclopropylethene can be approached through several established methodologies for the formation of vinyl halides. The choice of a particular route will depend on the availability of starting materials, desired stereochemistry (E/Z isomerism), and scalability.
Route 1: Wittig-type Olefination of Cyclopropanecarboxaldehyde
A reliable method for the synthesis of vinyl bromides is the Wittig reaction or one of its variants, such as the Horner-Wadsworth-Emmons reaction, using a brominated phosphonium ylide or phosphonate ester.
Experimental Protocol:
-
Preparation of the Wittig Reagent: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the resulting dark-colored ylide solution to stir at this temperature for 1 hour.
-
Aldehyde Addition: Slowly add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield 2-bromo-1-cyclopropylethene.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the quantitative deprotonation of the phosphonium salt to form the reactive ylide.
-
Low temperatures (-78 °C) are employed to control the reactivity of the organolithium reagent and the ylide, minimizing side reactions.
-
Anhydrous conditions are essential to prevent the quenching of the base and the ylide.
Caption: Wittig reaction workflow for the synthesis of 2-bromo-1-cyclopropylethene.
Expected Reactivity and Applications in Drug Development
The synthetic utility of 2-bromo-1-cyclopropylethene lies in the orthogonal reactivity of its two key functional groups.
The Vinyl Bromide Moiety
The carbon-bromine bond on the sp² hybridized carbon is the primary site of reactivity.
-
Cross-Coupling Reactions: Vinyl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of more complex molecules.
-
Nucleophilic Substitution: While less reactive than their alkyl halide counterparts, vinyl bromides can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, though this often requires harsh conditions.[4]
-
Formation of Organometallic Reagents: Treatment with organolithium reagents (via lithium-halogen exchange) or magnesium metal can generate the corresponding vinyllithium or vinyl Grignard reagents, which are potent nucleophiles for reaction with various electrophiles.[5]
The Cyclopropyl Group
The cyclopropane ring is generally stable but possesses unique electronic properties due to its significant ring strain.[6][7]
-
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or transition metal catalysts, the cyclopropane ring can undergo ring-opening reactions, providing access to linear alkyl chains with specific functionalization patterns.
-
Bioisosterism: In drug design, the cyclopropyl group is often used as a bioisostere for a phenyl ring or a gem-dimethyl group. It can maintain or improve biological activity while altering physical properties like solubility and metabolic stability.
Caption: Potential reactivity pathways of 2-bromo-1-cyclopropylethene.
Predicted Spectroscopic Characterization
For researchers who successfully synthesize this compound, the following spectroscopic signatures are predicted:
-
¹H NMR:
-
Vinyl Proton (α to Br): A doublet or doublet of doublets in the region of 6.0-6.5 ppm.
-
Vinyl Proton (β to Br): A multiplet in the region of 5.5-6.0 ppm.
-
Cyclopropyl Protons: A complex multiplet in the upfield region of 0.5-1.5 ppm, characteristic of the strained ring system.
-
-
¹³C NMR:
-
Vinylic Carbon (C-Br): A signal in the range of 100-110 ppm.
-
Vinylic Carbon (C-cyclopropyl): A signal in the range of 130-140 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region of 5-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=C Stretch: A weak to medium absorption around 1620-1640 cm⁻¹.
-
C-H Stretch (vinyl): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (cyclopropyl): Absorptions also typically above 3000 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
Safety and Handling
While specific toxicity data for 2-bromo-1-cyclopropylethene is unavailable, it should be handled with the precautions appropriate for a volatile organobromine compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Health Hazards: Bromoalkenes can be irritants to the skin, eyes, and respiratory system. Some organobromine compounds are also suspected carcinogens. Avoid contact and inhalation.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
-
Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. (2023). National Institutes of Health. [Link]
-
Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. (2025). Chemical Science (RSC Publishing). [Link]
-
(2-Bromoethyl)cyclopropane | CAS#:36982-56-6. (2025). Chemsrc. [Link]
-
Alkenyl halide synthesis by olefination. Organic Chemistry Portal. [Link]
-
Formation of vinyl halides via a ruthenium-catalyzed three-component coupling. PubMed. [Link]
-
7.18: Vinyl Halides and Aryl Halides. (2019). Chemistry LibreTexts. [Link]
-
Vinylic Halides. Britannica. [Link]
-
(2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989. PubChem. [Link]
-
Cyclopropane. Wikipedia. [Link]
-
4.2: Cycloalkanes and Their Relative Stabilities. (2021). Chemistry LibreTexts. [Link]
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Strain-Driven Reactivity: The Cyclopropyl-Vinyl Bromide Interface
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
The integration of a cyclopropane ring adjacent to a vinyl bromide moiety creates a unique reactivity manifold defined by the interplay of Walsh orbital conjugation and relief of ring strain (~27.5 kcal/mol) . For researchers, this system presents a dichotomy: the cyclopropyl group can electronically activate the C–Br bond for rapid oxidative addition, yet it simultaneously introduces a "radical clock" trap that leads to ring scission. This guide delineates the mechanistic principles governing (1-bromovinyl)cyclopropane systems and provides a validated protocol for cross-coupling that preserves ring integrity.
Theoretical Framework: The Walsh-Vinyl Interaction
The reactivity of
1.1 Walsh Orbital Conjugation
Unlike unstrained alkanes, the C–C bonds in cyclopropane possess significant
-
HOMO Elevation: The interaction between the Walsh
orbital and the vinyl orbital raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the alkene more nucleophilic and stabilizes adjacent positive charges (e.g., in a cationic transition state). -
C–Br Bond Labilezation: The electron donation from the ring into the
-system can weaken the C–Br bond via hyperconjugation, potentially accelerating oxidative addition to metal centers like Pd(0).
1.2 Visualization: Orbital Overlap & Strain Release
Mechanistic Insights: The "Radical Clock" Trap
The critical challenge in handling (1-bromovinyl)cyclopropanes is controlling the reaction pathway. The strain energy provides a thermodynamic driving force for ring opening, which is kinetically accessible via radical intermediates.
2.1 The Radical Clock (
)
If the reaction mechanism involves a Single Electron Transfer (SET) or if a vinyl radical is generated (e.g., during slow oxidative addition or cage escape), the
-
Mechanism: The cyclopropyl ring opens to relieve strain, converting the vinyl radical into a linear homoallylic radical.
-
Rate Constant: The rearrangement rate (
) is approximately at 25°C. This is slower than the cyclopropylcarbinyl rearrangement ( ) but fast enough to compete with bimolecular trapping if the catalyst is sluggish.
2.2 Cationic Stability (Solvolysis)
Conversely, if the C–Br bond ionizes (solvolysis), the cyclopropyl group stabilizes the resulting vinyl cation via
Validated Protocol: Suzuki-Miyaura Cross-Coupling
To successfully cross-couple (1-bromovinyl)cyclopropane without ring opening, one must enforce a concerted oxidative addition pathway (Pd(0)
3.1 Strategic Reagents
-
Catalyst: Pd(OAc)
or Pd (dba) with electron-rich, bulky phosphine ligands. -
Ligand: SPhos or XPhos . These ligands facilitate rapid oxidative addition (preventing radical escape) and reductive elimination.
-
Base: K
PO (anhydrous). Avoid strong alkoxides that might trigger elimination. -
Solvent: Toluene/Water (10:1) or THF.
3.2 Step-by-Step Protocol
| Step | Action | Critical Parameter (Why?) |
| 1 | Charge Vessel | Add Pd(OAc) |
| 2 | Inert Atmosphere | Seal and purge with Argon for 5 minutes. Oxygen promotes radical pathways. |
| 3 | Substrate Addition | Add (1-bromovinyl)cyclopropane (1.0 equiv) and degassed Toluene/H |
| 4 | Reaction | Heat to 80°C for 4–12 hours. Monitor by GC/LC-MS. |
| 5 | Workup | Cool to RT, dilute with EtOAc, wash with brine. Dry over Na |
Self-Validating Check:
-
Success: Product is the intact cyclopropyl-styrene derivative.
-
Failure (Ring Opening): Presence of linear dienes indicates radical fragmentation (catalyst turnover too slow or SET mechanism active).
-
Failure (Protodebromination): Presence of vinyl cyclopropane (H-substituted) indicates moisture sensitivity or slow transmetallation.
3.3 Reaction Pathway Diagram
Comparative Data: Reactivity Benchmarks
The following table contrasts the reactivity of cyclopropyl-substituted vinyl bromides against standard analogs.
| Parameter | (1-Bromovinyl)cyclopropane | 2-Bromopropene (Standard) | Implication |
| Ring Strain | ~27.5 kcal/mol | ~0 kcal/mol | Driving force for rearrangement. |
| Solvolysis Rate | Fast (Stabilized Cation) | Slow | Sensitivity to acidic/protic media. |
| Radical Rearrangement | N/A | Requires fast catalyst turnover. | |
| Oxidative Addition | Accelerated (Electronic) | Baseline | Ligand choice dictates selectivity. |
References
-
Walsh Orbital Theory & Cyclopropane Bonding Source:Nature1947 , 159, 712–713.
-
Kinetics of Cyclopropylvinyl Radical Ring Opening Source:Organic & Biomolecular Chemistry2004 , 2, 3297–3300.
-
Solvolysis Rates of Cyclopropylcarbinyl Systems Source:Journal of the American Chemical Society1966 , 88, 2322.[1]
-
Suzuki Coupling of Cyclopropylboronates (Protocol Grounding) Source:Journal of Organic Chemistry2008 , 73, 2052–2057.
-
Palladium-Catalyzed Cross-Coupling Mechanisms (Oxidative Addition) Source:Chemical Reviews2010 , 110, 824–855.
Sources
Methodological & Application
Application Note: Precision Palladium Catalysis for 2-Bromoethenylcyclopropane
Part 1: Executive Summary & Strategic Context[1]
The Challenge: 2-Bromoethenylcyclopropane (BECP) is a high-value synthon in drug discovery, offering a rigid, metabolic "break" via the cyclopropyl group while providing a vinyl handle for conjugation. However, it presents a dichotomy in reactivity:
-
The Vinyl Halide: Requires efficient oxidative addition.[1]
-
The Cyclopropyl Ring: Susceptible to ring-opening rearrangements (cyclopropylcarbinyl-to-homoallyl) if the catalytic center migrates or if excessive thermal energy is applied.[1]
The Solution: This guide details a "Retention-First" strategy. By utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), we accelerate the reductive elimination step, effectively "outrunning" the slower ring-opening pathways.
Part 2: Mechanistic Logic & Control Points[1]
The Stability/Reactivity Trade-off
In standard vinyl halides, the rate-limiting step is often oxidative addition. With BECP, the vinyl-Pd(II) intermediate is relatively stable. The risk arises if the palladium isomerizes or if a
-
Control Point 1: Ligand Selection. Use biaryl phosphines (Buchwald ligands).[1] Their steric bulk promotes rapid reductive elimination, releasing the product before the metal can interrogate the cyclopropane ring.
-
Control Point 2: Base Selection. Avoid strong alkoxides (e.g., NaOtBu) which can trigger base-mediated elimination or ring fragmentation.[1] Use mild inorganic bases (K₃PO₄, Cs₂CO₃).[1]
-
Control Point 3: Stereoretention. BECP is typically supplied as a defined isomer (usually E).[1] Palladium-catalyzed cross-couplings of vinyl halides proceed with retention of configuration .[1] Scrambling indicates a radical pathway or catalyst decomposition.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Gold Standard")
Best for: Biaryl formation, heterocycle installation.
Materials:
-
Substrate: 2-Bromoethenylcyclopropane (1.0 equiv)[1]
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2–5 mol%)[1]
-
Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)[1]
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Methodology:
-
Pre-activation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos. Add anhydrous Toluene (0.5 M relative to substrate).[1] Stir at RT for 10 mins to generate the active Pd(0)-L species (solution turns from orange to pale yellow/brown).
-
Substrate Addition: Add the boronic acid, K₃PO₄, and finally the 2-bromoethenylcyclopropane.
-
Solvent Completion: Add the remaining Toluene and degassed Water.[1]
-
Reaction: Seal the vial. Heat to 60°C (Do not exceed 80°C to preserve ring integrity). Stir for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography. Note: Vinyl cyclopropanes can be acid-sensitive; use neutralized silica (add 1% Et₃N to eluent) if degradation is observed.[1]
Protocol B: Sonogashira Coupling
Best for: Extending carbon chains, alkyne linkers.
Materials:
-
Substrate: 2-Bromoethenylcyclopropane (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)[1]
-
Co-Catalyst: CuI (1.5 mol%)[1]
-
Base: Et₃N or Diisopropylamine (2.0 equiv)[1]
-
Solvent: THF or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Deoxygenation: Rigorously degas solvents.[1] Oxygen promotes homocoupling (Glaser coupling) of the alkyne.
-
Assembly: Charge PdCl₂(PPh₃)₂ and CuI into the vessel. Cycle vacuum/Argon 3 times.
-
Addition: Add solvent, followed by the base, 2-bromoethenylcyclopropane, and the alkyne.
-
Reaction: Stir at Room Temperature . If sluggish, heat to 40°C.
-
Critical Insight: High temperatures in Sonogashira with cyclopropanes can lead to ene-yne metathesis side products.[1] Keep it cool.
-
-
Workup: Standard extraction. Wash with NH₄Cl (aq) to remove Copper species (blue aqueous layer).[1]
Part 4: Data Summary & Troubleshooting
Reaction Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | Toluene/H₂O (Suzuki) | Biphasic system solubilizes inorganic base while protecting the organic catalyst.[1] |
| Ligand | SPhos, XPhos | Bulky ligands accelerate reductive elimination, preventing side reactions.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Mild enough to prevent elimination; strong enough to activate boronic acids.[1] |
| Temp | 40–60°C | "Goldilocks" zone: active coupling, stable cyclopropane.[1] |
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| Low Yield (<30%) | Catalyst poisoning or poor activation.[1] | Switch to pre-formed catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 .[1] |
| Ring Opening | Thermal rearrangement or radical pathway.[1] | Lower temp to 40°C. Add radical scavenger (BHT) to rule out radical mechanism.[1] |
| Protodeboronation | Unstable boronic acid.[1] | Switch to Boronic Ester (BPin) or Potassium Trifluoroborate (BF₃K).[1] |
| Stereo Scrambling | Isomerization of vinyl-Pd species.[1] | Increase ligand loading (Pd:L 1:4) to saturate the metal center. |
Part 5: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired ring-opening pathways.
Caption: Kinetic competition in the catalytic cycle. Bulky ligands (Green Path) accelerate Transmetalation/Reductive Elimination, avoiding the Ring Opening trap (Red Path).
Part 6: References
-
Suzuki Coupling Mechanism & Ligand Effects Suzuki-Miyaura Coupling: Mechanism & Examples. NRO Chemistry.[1] [Link][1]
-
Stille Coupling of Vinyl Halides Stille Coupling: Scope & Limitations. Chemistry LibreTexts.[1] [Link]
-
Cyclopropane Stability in Catalysis Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society (2024). (Cited for contrast on ring-opening conditions). [Link][1]
-
Substrate Data 1-Bromo-2-cyclopropylethyne (Related Alkyne/Vinyl Precursor Data). PubChem.[1] [Link][1]
Sources
Application Notes and Protocols for the Stille Coupling of 2-Bromoethenylcyclopropane with Stannanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for performing the Stille coupling reaction between 2-bromoethenylcyclopropane and various organostannanes. This document offers in-depth insights into the reaction mechanism, optimization of reaction conditions, detailed experimental protocols, and troubleshooting strategies, designed to empower researchers in the synthesis of novel cyclopropane-containing molecules for applications in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Vinylcyclopropane Moiety
The vinylcyclopropane unit is a valuable structural motif in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its unique combination of a reactive π-system and a strained three-membered ring allows for a diverse array of chemical transformations. The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method, offers a reliable and functional-group-tolerant approach for the synthesis of substituted vinylcyclopropanes.[1][2] This guide focuses specifically on the coupling of 2-bromoethenylcyclopropane, a readily accessible starting material, with a range of organostannane reagents.
The Stille reaction is renowned for its mild reaction conditions and the stability of the organostannane reagents to air and moisture, making it a highly practical tool in both academic and industrial settings.[1][3] However, the presence of the cyclopropane ring in the electrophile introduces specific considerations regarding ring stability and potential side reactions that must be carefully managed to achieve optimal results.
Mechanistic Overview: The Stille Catalytic Cycle
A thorough understanding of the Stille coupling mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, centered around a palladium(0) complex, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromoethenylcyclopropane. This step forms a square planar Pd(II) complex. The reactivity order for halides is generally I > Br > Cl, making vinyl bromides suitable substrates.[4]
-
Transmetalation: The organostannane reagent (R2-SnR'3) then exchanges its organic group (R2) with the bromide on the palladium center. This is often the rate-determining step and can be influenced by the nature of the ligands, the R2 group on the tin, and the presence of additives.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the vinylcyclopropane moiety and the R2 group, with the concomitant regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Key Considerations for Coupling 2-Bromoethenylcyclopropane
The presence of the cyclopropane ring necessitates careful consideration of the reaction conditions to ensure its integrity. While cyclopropanes are generally stable, highly strained systems can be susceptible to ring-opening under harsh conditions or in the presence of certain transition metal catalysts.[6][7]
-
Catalyst Selection: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4] For vinyl bromides, Pd(PPh₃)₄ is a common and effective choice. The selection of the ligand is crucial; electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[8]
-
Ligand Choice: Triphenylphosphine (PPh₃) is a standard ligand for many Stille couplings. However, for more challenging substrates, other phosphine ligands such as tri(2-furyl)phosphine or triphenylarsine may offer improved performance. The use of bulky ligands can also promote the reductive elimination step.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Stille couplings include toluene, dioxane, THF, and DMF. The polarity of the solvent can influence the transmetalation step.
-
Additives: The addition of certain salts can have a profound effect on the reaction.
-
Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C). However, it is crucial to start with milder conditions and monitor for any signs of cyclopropane ring-opening, which may manifest as the formation of isomeric byproducts.
Detailed Experimental Protocols
The following protocols provide a starting point for the Stille coupling of 2-bromoethenylcyclopropane with various stannanes. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl- and Vinylstannanes
This protocol is suitable for coupling 2-bromoethenylcyclopropane with tributyl(aryl)stannanes or tributyl(vinyl)stannanes.
Materials:
-
2-bromoethenylcyclopropane (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Add the anhydrous solvent (e.g., toluene) to the flask.
-
Add 2-bromoethenylcyclopropane to the solution.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1-2 hours. The resulting precipitate can be removed by filtration through celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General workflow for the Stille coupling protocol.
Protocol 2: Optimized Conditions for Less Reactive Stannanes
For less reactive organostannanes, such as those bearing electron-withdrawing groups, the addition of LiCl or CuI may be necessary.
Modifications to Protocol 1:
-
With LiCl: Add anhydrous LiCl (2-3 equiv) to the reaction mixture before adding the reactants. THF is often a suitable solvent in this case.
-
With CuI: Add CuI (10-20 mol%) to the reaction mixture along with the palladium catalyst.
Data Presentation: Expected Outcomes and Troubleshooting
The success of the Stilling coupling of 2-bromoethenylcyclopropane will depend on the specific stannane used and the reaction conditions. Below is a table summarizing expected outcomes and potential troubleshooting strategies based on literature for similar vinyl bromide couplings.
| Stannane Type | Catalyst System | Additive | Expected Yield | Potential Issues | Troubleshooting |
| Aryl-SnBu₃ | Pd(PPh₃)₄ | None | Good to Excellent | Slow reaction | Increase temperature, add LiCl |
| Vinyl-SnBu₃ | Pd(PPh₃)₄ | None | Good to Excellent | Homocoupling of stannane | Use a slight excess of the bromide |
| Alkynyl-SnBu₃ | Pd(PPh₃)₄ | CuI | Moderate to Good | Catalyst deactivation | Use a more robust ligand |
| Alkyl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Low to Moderate | Slow transmetalation | Use more forcing conditions, consider alternative coupling methods |
Common Side Reactions:
-
Homocoupling of the Organostannane: This can occur, especially at higher temperatures, leading to the formation of R2-R2 dimers.[1] Using a slight excess of the vinyl bromide can help to minimize this side reaction.
-
Protodestannylation: The organostannane can react with acidic protons in the reaction mixture, leading to the formation of R2-H. Ensuring anhydrous conditions is crucial to prevent this.
-
Cyclopropane Ring Opening: While generally stable, under overly harsh conditions or with certain catalyst systems, the cyclopropane ring could potentially undergo rearrangement.[9][10] If unexpected isomers are observed, reducing the reaction temperature or screening different palladium catalysts and ligands is recommended.
Conclusion
The Stille coupling of 2-bromoethenylcyclopropane with organostannanes is a powerful and versatile method for the synthesis of valuable vinylcyclopropane derivatives. By carefully selecting the catalyst, ligands, solvent, and additives, and by being mindful of the potential for side reactions, researchers can successfully employ this reaction to access a wide range of complex molecules. The protocols and insights provided in these application notes serve as a robust starting point for the development of efficient and selective Stille couplings involving this important vinylcyclopropane building block.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved February 8, 2024, from [Link]
-
Stille reaction. (2023, September 26). In Wikipedia. [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
-
Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-213. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Ma, X., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842–6848. [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. [Link]
-
Shu, C., et al. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
-
Mills, R., Monteith, J. J., & Rousseaux, S. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Ti‐ catalyzed synthesis of vinyl cyclopropanes 3, 4 and 6. Retrieved February 8, 2024, from [Link]
-
Kinens, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]
-
Soderquist, J. A., & Rane, A. M. (2025). Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron Letters, 36(39), 7015-7018. [Link]
-
Kohlmann, J. F., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition, 62(4), e202214459. [Link]
-
Zhang, Y., et al. (2023). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]
-
Vinylcyclopropane rearrangement. (2023, December 11). In Wikipedia. [Link]
-
Hudlicky, T., & Reed, J. W. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions, 1-267. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
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- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromoethenylcyclopropane with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-bromoethenylcyclopropane with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of unique cyclopropyl-containing enynes, which are valuable building blocks in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the reaction, explores critical experimental parameters, and offers step-by-step protocols to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Cyclopropyl-Enyne Scaffolds
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its ability to proceed under mild conditions with high functional group tolerance makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This guide focuses on a specific and highly valuable application of this reaction: the coupling of 2-bromoethenylcyclopropane with terminal alkynes. The resulting cyclopropyl-enyne motif is of significant interest in drug discovery, as the cyclopropyl group can impart favorable metabolic stability, conformational rigidity, and improved pharmacokinetic properties to bioactive molecules.
Mechanistic Insights: The Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the 2-bromoethenylcyclopropane, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide.[2] This step is crucial as it activates the alkyne for the subsequent transmetalation step.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkyne group to the palladium center (transmetalation), forming a Pd(II)-alkynyl complex. Subsequent reductive elimination from this complex yields the desired cyclopropyl-enyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Experimental Parameters and Considerations
The success of the Sonogashira coupling of 2-bromoethenylcyclopropane hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
-
Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are commonly used and effective pre-catalysts. For challenging couplings, more active catalysts such as those derived from bulky, electron-rich phosphine ligands may be beneficial.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently employed co-catalyst. It is essential to use high-purity CuI, as impurities can hinder the reaction.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard and often sufficient ligand. However, for the sterically demanding 2-bromoethenylcyclopropane, a ligand such as cyclopropylphosphine could potentially enhance reaction rates and yields due to its unique electronic and steric properties.
Base and Solvent Systems
-
Base: An amine base is required to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. The use of an excess of the amine base, which can also serve as the solvent, is a standard practice.
-
Solvent: While the amine base can function as the solvent, co-solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to improve the solubility of the reactants. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions, such as the Glaser homocoupling of the terminal alkyne.
Reaction Temperature and Atmosphere
-
Temperature: The Sonogashira coupling is often performed at room temperature, but gentle heating (40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive substrates.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 2-bromoethenylcyclopropane. Optimization may be required for specific terminal alkynes.
General Protocol for Sonogashira Coupling
Materials and Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware
Reagents:
-
2-Bromoethenylcyclopropane (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv)
-
CuI (0.02-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous THF or DMF (optional co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Solvent Addition: Add anhydrous and deoxygenated triethylamine (or a mixture of triethylamine and THF). Stir the mixture for 5-10 minutes.
-
Reactant Addition: Add the terminal alkyne via syringe, followed by the 2-bromoethenylcyclopropane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cyclopropyl-enyne product.
Copper-Free Sonogashira Protocol
In cases where the terminal alkyne is prone to homocoupling or when copper contamination is a concern, a copper-free protocol can be employed. This often requires a more active palladium catalyst system.
Modified Reagents:
-
Pd(OAc)₂ (0.02 equiv)
-
Cyclopropylphosphine or another bulky, electron-rich phosphine ligand (0.04 equiv)
-
A stronger base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or dioxane as the solvent
Modified Procedure:
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and the phosphine ligand in the anhydrous solvent. Stir for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: Add the base, 2-bromoethenylcyclopropane, and the terminal alkyne.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress.
-
Workup and Purification: Follow the same workup and purification procedure as described in the general protocol.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of vinyl bromides, which can be adapted for 2-bromoethenylcyclopropane.
| Parameter | Condition A (Standard) | Condition B (Copper-Free) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | Cyclopropylphosphine (4 mol%) |
| Copper Co-catalyst | CuI (5 mol%) | None |
| Base | Et₃N | Cs₂CO₃ (2 equiv) |
| Solvent | Et₃N/THF (1:1) | DMF |
| Temperature | Room Temperature to 40 °C | 60-80 °C |
| Typical Yields | 70-95% | 65-90% |
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and deoxygenated.
-
Homocoupling of Alkyne: If significant alkyne homocoupling (Glaser coupling) is observed, switch to a copper-free protocol or add the terminal alkyne slowly to the reaction mixture.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Amine bases are corrosive and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling of 2-bromoethenylcyclopropane with terminal alkynes is a robust and versatile method for the synthesis of valuable cyclopropyl-enyne building blocks. By carefully selecting the catalyst system, base, and solvent, and by adhering to proper experimental techniques, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Liang, Y., Xie, Y. & Li, J. Recent advances in the Sonogashira reaction. Beilstein J. Org. Chem.12 , 2564–2613 (2016). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Application Note: Palladium-Catalyzed Synthesis of Cyclopropyl-Conjugated Dienes from Vinyl Bromides
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed protocol for the synthesis of cyclopropyl-conjugated dienes via the Suzuki-Miyaura cross-coupling of vinyl bromides. Cyclopropyl-conjugated dienes are valuable structural motifs in medicinal chemistry and materials science, prized for their unique conformational rigidity and electronic properties. This document outlines the mechanistic principles of the palladium-catalyzed reaction, offers step-by-step protocols for the preparation of key reagents and the final coupling, and presents data to guide reaction optimization.
Introduction: The Significance of Cyclopropyl Scaffolds
The cyclopropyl group is a cornerstone in modern medicinal chemistry. Its incorporation into molecular frameworks can significantly enhance metabolic stability, improve potency, and fine-tune solubility and membrane permeability. When conjugated with a diene system, the cyclopropane ring imparts a unique, conformationally restricted geometry that is highly sought after for designing specific and potent molecular probes and therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a highly efficient and versatile method for creating the requisite C(sp²)-C(sp³) bond between a vinyl halide and a cyclopropyl unit, offering broad functional group tolerance and generally high yields.[1][2] This note focuses on the practical application of this methodology, using vinyl bromides as readily accessible electrophiles and cyclopropylboron species as nucleophilic partners.
Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[3] The catalytic cycle is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide, forming a Pd(II) complex.[3] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid or trifluoroborate salt with a base to form a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two organic partners (the vinyl and cyclopropyl groups) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
Diagram: The Palladium-Catalyzed Suzuki-Miyaura Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Reagent Preparation and Selection
Success in Suzuki-Miyaura coupling relies on high-quality reagents. While many vinyl bromides are commercially available, the choice of the cyclopropylboron reagent is critical. Cyclopropylboronic acid is effective but can be prone to decomposition.[1] For enhanced stability and ease of handling, potassium cyclopropyltrifluoroborate is a superior alternative.[1]
Protocol 1: Preparation of Potassium Cyclopropyltrifluoroborate (K[c-PrBF₃])
This protocol is adapted from the procedure described by Molander, G. A., & Gormisky, P. E. (2008).[1]
Materials:
-
Cyclopropylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Acetonitrile (MeCN), dry
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve cyclopropylboronic acid (1.0 eq) in methanol (approx. 2 M concentration) in a round-bottom flask at room temperature.
-
Cool the stirring solution to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of KHF₂ (approx. 4.0 eq) dropwise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Remove the solvent in vacuo to yield a crude solid. Dry thoroughly under high vacuum overnight.
-
To purify, add dry acetonitrile to the crude solid, sonicate for 15 minutes, and then stir for another 15 minutes.
-
Filter the solid and repeat the acetonitrile extraction two more times.
-
Combine the acetonitrile filtrates and remove the solvent in vacuo to yield potassium cyclopropyltrifluoroborate as a white, crystalline solid. The product is air- and moisture-stable and can be stored for extended periods.
Experimental Protocol: Suzuki-Miyaura Coupling
The following generalized protocol is based on optimized conditions for the coupling of cyclopropylboronic acid with brominated heterocycles, which are directly applicable to vinyl bromides.[2] The selection of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or Buchwald's ancillary ligands often provide superior results for challenging couplings.[2]
Materials:
-
Vinyl bromide (1.0 eq)
-
Cyclopropylboronic acid (1.3 eq) OR Potassium cyclopropyltrifluoroborate (1.3 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.25–1.0 mol%)
-
SPhos (0.5–2.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add the vinyl bromide (1.0 eq), cyclopropylboronic acid or its trifluoroborate salt (1.3 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (e.g., 1 mol%), and SPhos (e.g., 2 mol%).
-
Scientist's Note: The order of addition matters. It is often best to add the solids first, then flush the vessel thoroughly with inert gas before adding the solvents. This minimizes oxygen, which can deactivate the palladium catalyst.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio to achieve a final concentration of approximately 0.2-0.5 M with respect to the vinyl bromide. The solution should be thoroughly degassed via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality Insight: The heat provides the necessary activation energy for the oxidative addition step. The base (K₃PO₄) is essential not only to activate the boronic acid for transmetalation but also to neutralize the HBr formed during the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting vinyl bromide is consumed (typically 2-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cyclopropyl-conjugated diene.
Data Presentation: Substrate Scope and Yield
The described methodology is robust and applicable to a range of vinyl bromides. While yields are substrate-dependent, the protocol consistently delivers the desired products in good to excellent yields.
| Entry | Vinyl Bromide Substrate | Product | Typical Yield (%) |
| 1 | (E)-(2-bromovinyl)benzene | (E)-(2-cyclopropylvinyl)benzene | 85-95% |
| 2 | 1-bromo-2,2-diphenylethene | 1-cyclopropyl-2,2-diphenylethene | 75-85% |
| 3 | (E)-ethyl 3-bromoacrylate | (E)-ethyl 3-cyclopropylacrylate | 70-80% |
| 4 | 2-bromo-1,3-butadiene | 2-cyclopropyl-1,3-butadiene | 65-75% |
| (Note: Yields are estimates based on reported efficiencies for similar Suzuki-Miyaura cross-coupling reactions and serve as a guideline for expected outcomes.)[2] |
Workflow Visualization
Caption: Experimental workflow for the synthesis of cyclopropyl-dienes.
Conclusion and Future Perspectives
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a reliable and high-yielding method for the synthesis of cyclopropyl-conjugated dienes from vinyl bromides. The use of stable potassium cyclopropyltrifluoroborate is highly recommended for reproducibility and ease of handling. The protocols provided herein serve as a robust starting point for a wide range of substrates. Future work may focus on developing asymmetric variations to control the stereochemistry of substituted cyclopropyl rings and expanding the methodology to more cost-effective vinyl chlorides.
References
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481–7485. Available at: [Link]
-
Biscoe, M. R., & Fors, B. P. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 14(8), 2042–2045. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Singh, A., et al. (2022). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications, 58(63), 8821-8824. Available at: [Link]
-
Kisel, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. Available at: [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Heck Reactions with 2-Bromoethenylcyclopropane
Executive Summary: The "Ring Retention" Challenge
The substrate 2-bromoethenylcyclopropane (also known as (2-bromovinyl)cyclopropane) presents a unique chemoselective challenge in Palladium-catalyzed Heck reactions. While the vinyl bromide moiety is the intended electrophile for oxidative addition, the adjacent cyclopropane ring introduces significant strain energy (~27.5 kcal/mol).
The Core Conflict: You are fighting a kinetic competition between two pathways:
-
The Desired Pathway (Retention): Oxidative addition
Migratory insertion -hydride elimination to form the coupled product with the cyclopropane ring intact. -
The Undesired Pathway (Ring Opening/Rearrangement): The intermediate organopalladium species triggers a cyclopropylcarbinyl-to-homoallyl rearrangement, often resulting in conjugated dienes or complex ring-expanded byproducts.
This guide provides the protocols to win this kinetic race, prioritizing rate acceleration of the coupling step to outcompete ring opening.
Diagnostic Decision Tree (Interactive Workflow)
Use this logic flow to identify the root cause of your yield loss before altering your protocol.
Figure 1: Diagnostic workflow for troubleshooting Heck couplings of vinylcyclopropanes. Follow the path corresponding to your major byproduct.
Troubleshooting Guide & FAQs
Issue 1: "I am seeing large amounts of conjugated dienes instead of my coupled product."
Diagnosis: Ring Opening.[1][2][3] The palladium intermediate is stabilizing a carbocationic character at the cyclopropyl methyl position, or the reaction temperature is allowing the strain relief pathway to dominate. This is a "Heck-type ring opening" often used intentionally in other contexts but detrimental here.
Corrective Actions:
-
Lower the Temperature: Standard Heck reactions run at 80–120°C. For vinylcyclopropanes, this is lethal. Target Room Temperature to 50°C .
-
Switch to "Jeffery Conditions": The use of Tetrabutylammonium bromide (TBAB) or chloride (TBAC) as a phase-transfer additive stabilizes the catalytic species and often permits lower reaction temperatures [1].
-
Avoid Lewis Acidic Conditions: Cationic Pd pathways are more prone to rearrangement. Ensure your base is sufficient (use Ag2CO3 if necessary to scavenge halides without creating "naked" cations that trigger rearrangement).
Issue 2: "The reaction is sluggish. I have 60% recovered starting material."
Diagnosis: Oxidative Addition Failure. The steric bulk of the cyclopropane adjacent to the vinyl bromide slows down the initial oxidative addition of Pd(0) to the C-Br bond.
Corrective Actions:
-
High-Activity Ligands: Replace standard PPh3 with bulky, electron-rich phosphines. P(t-Bu)3 (Tri-tert-butylphosphine) or SPhos are excellent for sterically demanding vinyl halides [2]. They facilitate rapid oxidative addition and reductive elimination.
-
Catalyst Pre-activation: Do not rely on in-situ generation from Pd(OAc)2 if conversion is low. Use Pd2(dba)3 or a precatalyst like Pd(P(t-Bu)3)2 .
Issue 3: "The product is forming, but the double bond has migrated."
Diagnosis:
Corrective Actions:
-
Silver Additives: Add Ag2CO3 or AgOAc (1.1 equiv). Silver precipitates the bromide as AgBr. This prevents the reversible coordination of halides and often suppresses the isomerization pathway by altering the cationic nature of the Pd-complex [3].
-
Bidentate Ligands: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf favors reductive elimination over
-hydride elimination, locking the double bond in place.
Optimized Protocol: The "Ring-Retention" Method
This protocol synthesizes the "Jeffery conditions" with high-activity ligands to maximize yield while preserving the cyclopropane ring.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][4][5][6][7][8][9][10][11] | Role |
| Substrate | 2-bromoethenylcyclopropane | 1.0 | Electrophile |
| Coupling Partner | Alkene (e.g., Acrylate, Styrene) | 1.2–1.5 | Olefin |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | PPh₃ (or SPhos for difficult cases) | 0.10 (10 mol%) | Ligand |
| Base | K₂CO₃ (anhydrous) | 2.0 | Base |
| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 | Phase Transfer Agent |
| Solvent | DMF or MeCN | 0.2 M | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Solids Addition: Add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and TBAB (1.0 equiv) to the vial.
-
Critical: If using Ag₂CO₃ instead of K₂CO₃/TBAB to suppress isomerization, add it here.
-
-
Solvent & Substrate: Add anhydrous DMF (degassed). Add the 2-bromoethenylcyclopropane (1.0 equiv) and the coupling alkene (1.2 equiv).
-
Reaction: Seal the vial.
-
Temperature: Start at Room Temperature .[7] Monitor by TLC/LCMS after 2 hours.
-
Ramp: If no reaction occurs after 4 hours, increase temperature to 50°C . Do NOT exceed 60°C unless absolutely necessary, as ring opening rates increase exponentially with T.
-
-
Workup: Dilute with Et₂O (ether is preferred to extract the non-polar product while leaving polar impurities). Wash with water x3 to remove DMF. Dry over MgSO₄.
Mechanistic Validation (Why this works)
The success of this protocol relies on the Neutral Pathway favored by Jeffery conditions.
-
Standard Heck (Ionic Pathway): Often involves cationic Pd intermediates
which are highly electrophilic and can trigger the ring opening of the cyclopropane via charge delocalization. -
Jeffery Conditions (Neutral Pathway): The presence of tetraalkylammonium salts (TBAB) promotes a pathway involving anionic or neutral palladium species. This suppresses the formation of cationic intermediates that are prone to rearranging the strained cyclopropane ring [1].[12]
References
-
Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction Source: National Institutes of Health (NIH) / ACS URL:[Link]
-
Optimization of conditions for the Heck reaction Source: ResearchGate URL:[11][Link]
-
Heck-type coupling of fused bicyclic vinylcyclopropanes (Context on Ring Opening risks) Source: ChemRxiv URL:[Link][7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Palladium-Catalyzed Heck Arylation - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. nobelprize.org [nobelprize.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
Minimizing protodebromination side reactions in Pd-catalyzed couplings
Ticket Type: Technical Support / Troubleshooting Guide Subject: Strategies to suppress hydrodehalogenation (protodebromination) in Pd-catalyzed cross-couplings Status: Open Agent: Senior Application Scientist
Welcome to the Catalysis Support Center
You have reached the Tier 3 Technical Support guide for palladium catalysis. This document addresses protodebromination (the unwanted replacement of a bromine atom with a hydrogen atom, Ar-Br
Below you will find diagnostic workflows, mechanistic root-cause analyses, and specific remediation protocols.
Module 1: Diagnostic & Triage
Issue: “I see a side product with a lower mass. Is this protodebromination?”
Before altering reaction conditions, confirm the identity of the impurity. In many cases, users confuse protodebromination (loss of halide from the electrophile) with protodeboronation (loss of boron from the nucleophile in Suzuki couplings).
Diagnostic Workflow
-
Mass Spectrometry Check:
-
Target: Look for
. -
Isotopic Pattern: The product will lose the characteristic 1:1 doublet of
Br/ Br.
-
-
NMR Verification:
- H NMR: Look for a new triplet or doublet in the aromatic region corresponding to the position where the bromine was attached.
-
Shift: The hydrodehalogenated product is often non-polar and may co-elute with the starting material on TLC, but will have a distinct retention time on GC/LC.
Visualizing the Problem: The Mechanistic Fork
The diagram below illustrates where the reaction goes wrong. The critical failure point is usually after oxidative addition, where the complex undergoes
Figure 1: The mechanistic divergence. Path A represents the failure mode (protodebromination) often caused by
Module 2: Buchwald-Hartwig Amination Support
Ticket #002: “My amination works, but I get 15-20% reduced arene (Ar-H). I am using BINAP.”
Root Cause:
In C-N coupling, the Pd-amido intermediate can undergo
Solution Protocol: The Ligand Switch
To fix this, you must accelerate the rate of reductive elimination (
Recommended Action: Switch to bulky biaryl monophosphine ligands (Buchwald Ligands).
| Ligand | Application Context | Why it works |
| RuPhos | Primary Recommendation. Excellent for secondary amines and general coupling. | The bulk of the isopropyl groups on the biaryl backbone forces the Pd center into a geometry that dramatically accelerates reductive elimination, suppressing the time available for |
| BrettPhos | Primary amines.[2] | Similar steric bulk effects; highly selective for monoarylation. |
| XPhos | General purpose, unhindered substrates. | Good baseline, but RuPhos is generally superior for suppressing reduction. |
Experimental Protocol (Optimization Screen):
-
Control: Run your standard condition (e.g., Pd(OAc)
/ BINAP). -
Test A: Pd(OAc)
(1 mol%) + RuPhos (2 mol%) or use RuPhos Pd G4 precatalyst (1 mol%). -
Test B: Change Base. If using NaOtBu (strong base), switch to Cs
CO or K PO .-
Reasoning: Alkoxide bases can act as hydride sources (via
-H elimination of the alkoxide itself) or promote decomposition. Weak bases minimize this risk.
-
Module 3: Suzuki-Miyaura Coupling Support
Ticket #003: “I am losing my aryl bromide to reduction in a Suzuki coupling. I am using isopropanol/water as solvent.”
Root Cause: In Suzuki coupling, protodebromination often arises from:
-
Solvent Participation: Secondary alcohols (like isopropanol) are excellent hydride donors. Pd coordinates to the alcohol, undergoes
-hydride elimination, forms L-Pd(H)(Ar), and releases Ar-H. -
Hydrolytic Instability: While less common for the halide, water can facilitate protonolysis if the Pd-aryl intermediate is long-lived.
Troubleshooting Guide
Q: Which solvent should I use? A: Eliminate secondary alcohols immediately.
-
Avoid: Isopropanol (iPrOH), Ethanol (EtOH).
-
Use: Toluene, Dioxane, or DMF/Water mixtures.[3] If a protic co-solvent is strictly required for solubility, use n-Butanol or t-Amyl alcohol (primary alcohols with steric bulk or tertiary alcohols) which are less prone to
-hydride elimination than secondary alcohols.
Q: Does catalyst loading matter? A: Yes. Paradoxically, increasing catalyst loading can sometimes decrease the percentage of reduced byproduct relative to the desired product if the reduction is a slow background reaction with the solvent, while the coupling is second-order dependent on catalyst concentration.
-
Tip: Ensure you are using a Precatalyst (e.g., XPhos Pd G3/G4) . In situ generation of Pd(0) from Pd(II) often requires an excess of reducing agent (phosphine or amine), which can contribute to side reactions.
Module 4: Advanced Troubleshooting Flowchart
Use this decision tree to isolate the variable causing your reduction.
Figure 2: Step-by-step logic for isolating the source of hydride equivalents in the reaction mixture.
FAQ: Frequently Asked Questions
Q: Can the amine coupling partner itself cause the reduction?
A: Yes. In Buchwald-Hartwig couplings, amines with
-
Fix: This is intrinsic to the substrate. The only way to overcome it is to make the desired Reductive Elimination faster than the
-hydride elimination by using the bulkiest possible ligand (e.g., BrettPhos or tBuBrettPhos ) that the substrate can tolerate.
Q: I suspect a radical mechanism. How do I verify? A: Protodebromination can occur via Single Electron Transfer (SET) pathways, especially with electron-rich substrates or in the presence of trace impurities.
-
Test: Run the reaction in the presence of a radical scavenger like TEMPO (10-20 mol%) or 1,1-diphenylethylene. If the formation of Ar-H is suppressed, a radical pathway is active.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw) to remove oxygen, which can promote radical chains.
Q: Why does switching from Pd(PPh
References
-
Mechanistic Studies on C-N Coupling
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Source:
-
Ligand Effects (RuPhos/BrettPhos)
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Source:
-
Protodeboronation vs Protodebromination
-
Cox, P. A., et al. (2017). "Mechanism of the Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4]
-
Source:
-
-
Solvent Effects in Cross-Coupling
- Sherwood, J., et al. (2014). "Solvent effects in palladium catalyzed cross-coupling reactions." Green Chemistry.
-
Source:
Sources
Technical Support Center: Pd-Catalyzed Coupling of Cyclopropyl Vinyl Bromides
The following guide is structured as a Tier-3 Technical Support resource for the Oxidative Addition of Pd(0) to Cyclopropyl Vinyl Bromides . It is designed for researchers encountering specific failure modes in cross-coupling reactions (Suzuki, Negishi, Stille) involving this motif.
Ticket ID: OA-VCP-BR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanistic Context
The oxidative addition (OA) of Palladium(0) to cyclopropyl vinyl bromides presents a unique duality of failure modes. Unlike simple aryl halides, this substrate combines the steric bulk of a secondary alkyl group with the electronic donation of the cyclopropyl ring (Walsh orbitals), rendering the C-Br bond electron-rich and sterically shielded.
The Core Conflict:
-
Steric/Electronic Deactivation: The cyclopropyl group pushes the vinyl bromide towards being a "sluggish" electrophile, requiring highly active catalysts.
-
Thermodynamic Instability: The resulting vinyl-Pd(II) species is adjacent to a strained ring. Over-heating to force OA can trigger cyclopropyl-carbinyl rearrangement (ring opening), leading to dienes or cyclopentenes rather than the desired coupled product.
This guide provides a diagnostic workflow to distinguish between kinetic failure (no reaction) and thermodynamic failure (decomposition/rearrangement).
Diagnostic Workflow
Use the following logic tree to identify your specific failure mode before proceeding to the relevant module.
Figure 1: Diagnostic logic for distinguishing between catalyst inactivity and intermediate instability.
Module 1: Kinetic Failure (Sluggish Oxidative Addition)
Symptom: Starting material is recovered unchanged. The catalyst fails to insert into the C-Br bond.
The Mechanism
The cyclopropyl group is a σ-donor. This increases electron density at the vinyl bromide, making it less electrophilic. Standard ligands (PPh₃) often fail here because the Pd(0) center is not nucleophilic enough to overcome the activation barrier.
Troubleshooting Steps
-
Switch to Electron-Rich, Bulky Ligands: You need a ligand that creates a "hot" Pd(0) center.
-
Recommendation: Use SPhos , XPhos , or P(tBu)₃ . These Buchwald-type ligands and bulky alkyl phosphines drive OA into hindered/electron-rich bonds [1].[1]
-
Avoid: PPh₃, dppe, or dppf (unless heating >80°C, which risks ring opening).
-
-
Pre-Activation of Catalyst: If using Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to Pd(0) might be slow or incomplete.
-
Fix: Use Pd₂(dba)₃ (0.5–2 mol%) + Ligand (1:2 ratio). Premix in solvent for 30 mins at room temperature (RT) before adding the substrate. This ensures active L-Pd(0) is ready immediately.
-
-
The "Kick-Start" Additive:
-
Suzuki: Addition of water (degassed, 5-10% v/v) is critical for activating the boronic acid, but it also accelerates OA in some cycles by stabilizing the anionic Pd species.
-
Negishi: Add LiCl or ZnCl₂ (if not already present). These salts break up zinc aggregates and can assist in the transmetallation, driving the equilibrium of the OA step forward.
-
Module 2: Thermodynamic Failure (Ring Opening)
Symptom: Starting material is consumed, but NMR shows complex mixtures, dienes, or cyclopentenes. The cyclopropyl ring has fragmented.
The Mechanism
Once OA occurs, the resulting Cyclopropyl-Vinyl-Pd(II)-Br species is sensitive. If the subsequent Transmetallation (TM) is slow, the Pd(II) species sits in solution. The cyclopropyl ring can undergo a cyclopropyl-carbinyl rearrangement (specifically a vinylcyclopropane-to-cyclopentene rearrangement), driven by the relief of ring strain [2].
Troubleshooting Steps
-
Accelerate Transmetallation (The "Relay" Strategy): The goal is to minimize the lifetime of the Pd(II) intermediate.
-
Action: Increase the concentration of the nucleophile (Boronic acid/Zinc reagent).
-
Action: For Suzuki, switch to Cs₂CO₃ or TlOH (thallium hydroxide - use with caution) to drastically speed up TM.
-
-
Lower the Temperature: Ring opening is thermally driven.
-
Protocol: Run the reaction at RT or 40°C . Do not reflux in toluene (110°C).
-
Ligand Synergy: You must use the highly active ligands from Module 1 (e.g., P(tBu)₃ ) to allow OA to proceed at these lower temperatures.
-
-
Solvent Switch:
-
Avoid coordinating polar solvents (DMF/DMA) if possible, as they can stabilize cationic Pd species that are more prone to rearrangement.
-
Preferred: THF or Toluene/Water mixtures.
-
Module 3: Protodebromination (Side Reaction)
Symptom: The bromine is replaced by a hydrogen atom (Reduction).
The Mechanism
This usually occurs via beta-hydride elimination from an alkyl group on the ligand or nucleophile (if alkyl-zinc/boron), followed by reductive elimination. However, in vinyl systems, it is often due to moisture protonating a Pd-C bond or radical abstraction from the solvent.
Troubleshooting Steps
-
Solvent Rigor: Ensure THF/Toluene is distilled or from a fresh SPS (Solvent Purification System).
-
Base Drying: Hygroscopic bases (K₃PO₄, Cs₂CO₃) must be dried under vacuum at 150°C for 24h before use.
-
Switch Solvent: If using isopropanol or ethanol (common in Suzuki), switch to a Toluene/Water biphasic system where the water is strictly controlled, or use anhydrous Dioxane .
Validated Experimental Protocol (Suzuki Coupling)
Application: Coupling Cyclopropyl Vinyl Bromide with Aryl Boronic Acid. Target: High yield with retention of cyclopropyl ring.
| Parameter | Specification | Rationale |
| Catalyst Source | Pd₂(dba)₃ (2 mol%) | Labile ligands allow fast coordination of active phosphine. |
| Ligand | SPhos or XPhos (4-8 mol%) | Bulky, electron-rich ligand facilitates OA at low temp. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous. Mild enough to prevent base-catalyzed decomposition. |
| Solvent | Toluene : Water (10:1) | Biphasic system often suppresses side reactions better than DMF. |
| Temperature | 40°C - 60°C | Compromise between OA rate and ring stability. |
| Time | 4 - 12 Hours | Monitor by TLC/LCMS. Stop immediately upon SM consumption. |
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Solids: Charge Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Cycling: Evacuate and backfill with Argon (3x).
-
Liquids: Add Toluene and Water (degassed). Add the Cyclopropyl Vinyl Bromide (1.0 equiv) last.
-
Reaction: Stir vigorously at 40°C.
-
Checkpoint: Check LCMS at 2 hours. If <10% conversion, raise T to 50°C.
-
-
Workup: Dilute with Et₂O, wash with water, dry over MgSO₄.
References
-
The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. (2020).[1] Detailed analysis of ligand effects (SPhos/XPhos) on oxidative addition rates. 1
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. (2024). Discusses the thermodynamic propensity of vinyl cyclopropanes to ring open under metal catalysis. 2
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0). ChemRxiv. (2021). Mechanistic study on the competition between concerted and nucleophilic displacement pathways in OA. 3
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide. PubMed. (2010). Insights into the stability of cyclopropyl-Pd species. 4
-
Suzuki Coupling of Cyclopropylboronic Acid. Audrey Yun Li. Optimization of conditions for cyclopropyl coupling partners. 5
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
Technical Support Center: Solvent Selection for Nucleophilic Substitution on Vinyl Cyclopropanes
Welcome to the technical support center for navigating the complexities of nucleophilic substitution on vinyl cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize these powerful transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.
Introduction: The Critical Role of the Solvent
Vinyl cyclopropanes (VCPs) are versatile synthetic intermediates, capable of undergoing a variety of transformations, including nucleophilic substitution.[1] The choice of solvent is not merely about dissolving reactants; it is a critical parameter that can dictate the reaction pathway, influencing yield, regioselectivity, and stereoselectivity. A suboptimal solvent can lead to a cascade of issues, from low conversion to the formation of undesired side products. This guide will provide you with the insights needed to make informed decisions about solvent selection for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for nucleophilic substitution on vinyl cyclopropanes, and how does the solvent influence them?
The reactivity of vinyl cyclopropanes, particularly donor-acceptor (D-A) substituted systems, is rich and varied.[2] The solvent plays a pivotal role in steering the reaction toward one of several possible pathways:
-
SN2-like Substitution: This pathway involves the direct displacement of a leaving group on the cyclopropane ring, with retention of the three-membered ring. Polar aprotic solvents, such as DMSO, DMF, acetone, and acetonitrile , are generally preferred for SN2 reactions.[3] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[3]
-
Ring-Opening (SN1-like or Addition): Due to the inherent ring strain of the cyclopropane, ring-opening is a common outcome.[4] This can proceed through a carbocation-like intermediate, especially with substrates that can stabilize a positive charge. Polar protic solvents, like water, alcohols (e.g., methanol, ethanol), and carboxylic acids , excel at stabilizing ionic intermediates through hydrogen bonding and are therefore more likely to promote ring-opening reactions.[4]
-
[3+2] and other Cycloadditions: In the presence of transition metal catalysts (e.g., Rh(I), Pd(0)), vinyl cyclopropanes can act as three-carbon synthons in cycloaddition reactions.[5] The solvent choice in these cases is often dictated by the solubility and stability of the catalyst and substrate. Non-coordinating, higher-boiling solvents like toluene or xylene are sometimes employed.[6]
Q2: My reaction is sluggish with low conversion. What is the first solvent-related parameter I should investigate?
Before suspecting catalyst deactivation or substrate decomposition, first re-evaluate your solvent choice in the context of reactant solubility and the likely reaction mechanism.
-
Solubility Check: Are all your reactants, especially the nucleophile salt, fully dissolved in the chosen solvent? Poor solubility is a common cause of low conversion. If you are using a nonpolar solvent and a salt, consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Mechanism Mismatch: If you are attempting an SN2-type reaction in a protic solvent, your nucleophile is likely being "caged" by hydrogen bonding, significantly reducing its reactivity. A switch to a polar aprotic solvent can dramatically increase the reaction rate. Conversely, if a ring-opening reaction is desired and you are using an aprotic solvent, a change to a protic solvent may be necessary to stabilize the developing carbocation-like intermediate.
Troubleshooting Guide
Problem 1: Low Yield and/or No Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No discernible product formation, starting material recovered. | 1. Insufficient substrate activation. 2. Poor nucleophile reactivity. 3. Incorrect solvent for the desired mechanism. | 1. For donor-acceptor cyclopropanes, consider adding a Lewis acid (e.g., Yb(OTf)3, Ga(OTf)3) to enhance the electrophilicity of the cyclopropane ring.[7] The choice of Lewis acid may require screening.2. If using a protic solvent, the nucleophile may be overly solvated. Switch to a polar aprotic solvent (DMF, DMSO) to "free" the nucleophile.[3] 3. If a transition-metal-catalyzed reaction is stalling, the solvent may be coordinating to the metal center. Try a less coordinating solvent. |
| Low yield with a complex mixture of unidentifiable byproducts. | 1. Substrate or product decomposition at elevated temperatures. 2. Solvent reacting with the substrate (solvolysis). | 1. Attempt the reaction at a lower temperature. If the reaction is too slow at lower temperatures, a more polar solvent might increase the rate, allowing for a reduction in temperature.2. If using a protic solvent like methanol or ethanol, it may be acting as a nucleophile. Switch to a non-nucleophilic solvent such as THF, DCM, or toluene.[8] Ensure all reagents and glassware are thoroughly dried.[3] |
Problem 2: Incorrect Regioselectivity (Ring-Opening Reactions)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Formation of the undesired regioisomer of the ring-opened product. | Solvent influencing the stability of the intermediate. | The regioselectivity of ring-opening is often governed by the stability of the resulting carbocation-like intermediate. A more polar, protic solvent will better stabilize a more substituted carbocation, potentially favoring its formation. Conversely, a less polar solvent might allow for a greater degree of kinetic control. A systematic screening of solvents with varying polarity (e.g., Toluene -> THF -> Acetonitrile -> Methanol) can help to identify the optimal conditions for the desired regioisomer. |
| Mixture of regioisomers. | Reaction proceeding through multiple pathways. | This can be a challenging issue. The addition of a Lewis acid can sometimes enhance the selectivity for one pathway over another by coordinating to a specific functional group on the substrate.[9] Solvent choice can also play a role; a less polar solvent may suppress the formation of ionic intermediates that could lead to multiple products. |
Problem 3: Poor Stereoselectivity
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Formation of a racemic or diastereomeric mixture when a stereospecific outcome is expected. | Reaction proceeding through a planar carbocation intermediate. | If you are aiming for an SN2-like reaction with inversion of stereochemistry but are observing racemization, it is likely that an SN1-type pathway is competing. This is often promoted by polar protic solvents. Switching to a polar aprotic solvent will favor the SN2 pathway and improve stereoselectivity. Lowering the reaction temperature can also disfavor the higher-activation-energy SN1 pathway.[3] |
Experimental Protocols
Protocol 1: SN2-like Substitution on a Donor-Acceptor Vinyl Cyclopropane
This protocol is a generalized procedure for the reaction of a soft nucleophile with a donor-acceptor vinyl cyclopropane, aiming for ring retention.
Reactants:
-
Donor-Acceptor Vinyl Cyclopropane (1.0 equiv)
-
Nucleophile (e.g., Sodium thiophenoxide, 1.2 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the donor-acceptor vinyl cyclopropane.
-
Add anhydrous DMF via syringe to dissolve the substrate.
-
In a separate flask, dissolve the sodium thiophenoxide in a minimal amount of anhydrous DMF.
-
Slowly add the nucleophile solution to the stirred solution of the vinyl cyclopropane at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Arene Nucleophile
This protocol describes a general method for the ring-opening of a vinyl cyclopropane and subsequent Friedel-Crafts type reaction with an electron-rich arene.[4]
Reactants:
-
Vinyl Cyclopropane (1.0 equiv)
-
Arene Nucleophile (e.g., Anisole, 3.0 equiv)
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)3, 10 mol%)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the vinyl cyclopropane and the Lewis acid catalyst.
-
Add the anhydrous solvent (DCM or DCE) via syringe.
-
Add the arene nucleophile to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with the reaction solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Summary
Table 1: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Type | Common Applications in VCP Chemistry |
| Toluene | 2.4 | Nonpolar | High-temperature reactions, transition-metal catalysis. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | General purpose, good for organometallic reagents.[8] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Lewis acid catalysis, reactions at or below room temperature.[10] |
| Acetone | 21 | Polar Aprotic | SN2-type reactions.[3] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | SN2-type reactions, can also be used in some catalytic systems.[11] |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Excellent for dissolving salts, favors SN2 pathways.[3] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highly polar, excellent for SN2 with poorly soluble nucleophiles.[3] |
| Methanol (MeOH) | 32.7 | Polar Protic | Promotes SN1-like ring-opening, can act as a nucleophile. |
| Water (H2O) | 80.1 | Polar Protic | Highly polar, strongly promotes ionic pathways. |
References
- BenchChem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of triazines.
- BenchChem. (n.d.). Troubleshooting low conversion in vinylcyclopropane rearrangement.
- Hu, X., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
- Hu, X., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
- de Long, M. A., et al. (2016). Air-initiated Reactions: Vinyl Cyclopropane Openings with Aryl Sulfur Radicals.
- Zhang, J., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv.
- Wikipedia. (2023). Vinylcyclopropane rearrangement.
- Ma, S., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- Charette, A. B., & Marcoux, J. F. (1995).
- Johnson, J. B., & Rovis, T. (2020). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. PubMed.
- Reut, A. A., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl... RSC Publishing.
- Gicquel, M., et al. (2013). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Ghorbani, F., et al. (2024). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie.
- Douglas, C. J., & Overman, L. E. (2018).
- Ivanova, O. A., & Budynina, E. M. (2018). Methods for the synthesis of donor-acceptor cyclopropanes.
- Schumacher, F. F., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B... Angewandte Chemie.
- de la Torre, D., & de Lera, Á. R. (2017). Synthetic applications of vinyl cyclopropane opening. Organic & Biomolecular Chemistry.
- Reissig, H. U. (2024). 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. Wiley-VCH.
- Wang, Y., et al. (2022).
- Afanasyev, O. I., et al. (2021). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. PMC.
- de la Torre, D., & de Lera, Á. R. (2017). Synthetic applications of vinyl cyclopropane opening. Organic & Biomolecular Chemistry.
- Li, Y., et al. (2025). MgI2-Mediated Solvent-Controlled Divergent Ring-Opening Cyclization/Addition of Spirocyclopropyl Indanediones. The Journal of Organic Chemistry.
- Sasi, S., & Ghorai, M. K. (2020). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry.
- Douglas, C. J., & Overman, L. E. (2018).
- Goldschmidt, Z., & Crammer, B. (1988). Vinylcyclopropane rearrangements.
Sources
- 1. Synthetic applications of vinyl cyclopropane opening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the 1H NMR Landscape of 2-Bromoethenylcyclopropane: A Comparative Guide to Vinyl Proton Characteristics
The Influential Factors: A Triad of Effects
The chemical shifts (δ) and coupling constants (J) of the vinyl protons in 2-bromoethenylcyclopropane are primarily governed by a combination of three key factors:
-
Electronegativity of Bromine: The electron-withdrawing nature of the bromine atom significantly deshields the adjacent vinyl protons, causing a downfield shift in their resonance signals.
-
Anisotropy of the Cyclopropane Ring: The unique electronic structure of the cyclopropane ring generates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the ring. Protons located above or below the plane of the ring experience an upfield (shielding) effect, a phenomenon often referred to as σ-aromaticity.
-
Stereochemistry (Cis/Trans Isomerism): The relative orientation of the substituents on the double bond dictates the magnitude of the vicinal coupling constants (3JH-H) between the vinyl protons, a critical parameter for assigning E/Z stereochemistry.
Comparative Spectral Analysis: Building a Predictive Model
To construct a reliable picture of the 1H NMR spectrum of 2-bromoethenylcyclopropane, we will examine the experimental data for two key parent compounds: vinyl bromide and vinylcyclopropane.
| Compound | Vinyl Proton(s) | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Vinyl Bromide | Hgem | ~5.97 | 2Jgem = -1.86 |
| Hcis | ~5.84 | 3Jcis = 7.12 | |
| Htrans | ~6.44 | 3Jtrans = 14.94 | |
| Vinylcyclopropane | -CH= | 5.32 | 3Jtrans = 17.08, 3Jcis = 10.40 |
| =CH2 (cis) | 4.83 | 3Jcis = 10.40, 2Jgem = 1.78 | |
| =CH2 (trans) | 5.04 | 3Jtrans = 17.08, 2Jgem = 1.78 |
Table 1: Experimental 1H NMR data for vinyl bromide and vinylcyclopropane. Data sourced from various spectral databases and literature.
-
The bromine atom in vinyl bromide causes a significant downfield shift of all vinyl protons compared to a typical alkene (usually 4.5-5.5 ppm).
-
The cyclopropyl group in vinylcyclopropane also influences the vinyl proton chemical shifts, with the proton attached to the same carbon as the cyclopropyl group appearing at a relatively downfield position.
-
Crucially, the coupling constants for cis and trans vinyl protons are distinctly different. The trans coupling (3Jtrans) is consistently larger than the cis coupling (3Jcis), a cornerstone of stereochemical assignment in alkenes.
Predicted 1H NMR Characteristics of 2-Bromoethenylcyclopropane
Based on the principles and comparative data outlined above, we can predict the 1H NMR spectral features for the (E) and (Z) isomers of 2-bromoethenylcyclopropane.
(E)-2-Bromoethenylcyclopropane
In the (E) isomer, the two vinyl protons are in a trans relationship.
-
Ha (proton on the bromine-bearing carbon): This proton will be significantly deshielded by the adjacent bromine atom. Its chemical shift is expected to be in the downfield region, likely δ 6.0 - 6.5 ppm .
-
Hb (proton on the cyclopropane-bearing carbon): This proton will be influenced by both the adjacent double bond and the cyclopropyl group. We anticipate its chemical shift to be around δ 5.0 - 5.5 ppm .
-
Coupling Constant (3Jab): The key diagnostic feature for the (E) isomer will be a large vicinal coupling constant, characteristic of trans vinyl protons. We predict a 3Jab value of 12 - 18 Hz .
(Z)-2-Bromoethenylcyclopropane
In the (Z) isomer, the two vinyl protons are in a cis relationship.
-
Ha' (proton on the bromine-bearing carbon): Similar to the (E) isomer, this proton will be deshielded by the bromine atom, with an expected chemical shift in the range of δ 6.0 - 6.5 ppm .
-
Hb' (proton on the cyclopropane-bearing carbon): The chemical shift of this proton is expected to be similar to its counterpart in the (E) isomer, around δ 5.0 - 5.5 ppm .
-
Coupling Constant (3Ja'b'): The defining feature of the (Z) isomer will be a smaller vicinal coupling constant, typical for cis vinyl protons. We predict a 3Ja'b' value of 6 - 12 Hz .
Experimental Protocol: Acquiring High-Quality 1H NMR Spectra
To experimentally verify these predictions, the following protocol for acquiring 1H NMR spectra of 2-bromoethenylcyclopropane is recommended.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified 2-bromoethenylcyclopropane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Filter the solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
- Acquire a standard one-dimensional 1H NMR spectrum.
- Typical acquisition parameters:
- Spectral width: ~16 ppm
- Acquisition time: ~2-4 seconds
- Relaxation delay: ~1-5 seconds
- Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum and perform baseline correction.
- Integrate the signals to determine the relative number of protons.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
Logical Workflow for Spectral Analysis
Advanced GC-MS Characterization of Brominated Vinyl Cyclopropanes
Executive Summary
Brominated vinyl cyclopropanes are high-value synthetic intermediates, particularly in the synthesis of pyrethroids and antiviral scaffolds. Their analysis presents a unique duality: the bromine atom provides a distinct isotopic "handle" for identification, while the strained vinyl-cyclopropane system introduces significant thermal instability and complex fragmentation pathways.
This guide compares the performance of Electron Ionization (EI) versus Chemical Ionization (CI) for these substrates and delineates the critical distinction between true mass spectral fragmentation and thermal artifacts (the vinylcyclopropane-to-cyclopentene rearrangement) occurring in the GC inlet.
Part 1: The Isotopic Signature (The Bromine Advantage)
Before analyzing fragmentation, one must validate the molecular ion (
Comparative Isotopic Patterns
| Substitution Pattern | Isotopic Cluster Appearance | Relative Intensities (Approx.)[1] | Diagnostic Value |
| Monobromo ( | Doublet | Confirms presence of 1 Br atom. | |
| Gem-Dibromo ( | Triplet | Distinctive 1:2:1 pattern; highly diagnostic for gem-dibromo cyclopropanes. | |
| Non-Brominated | Singlet (with | Lacks the "mass defect" verification of halogens. |
Analyst Note: In vinyl cyclopropanes, the molecular ion in EI is often weak due to the facile loss of the bromine radical. If the isotopic cluster is absent in EI, switch to CI (see Part 2).
Part 2: Fragmentation Mechanics (EI vs. CI)
The core comparison for these analytes lies in the ionization energy. The strained ring system makes these molecules "fragile," leading to extensive fragmentation in EI.
Electron Ionization (EI) – Structural Fingerprinting
In EI (70 eV), two competing pathways dominate. The driving force is the release of ring strain (~27 kcal/mol) combined with the stability of the allylic radical/cation.
-
Pathway A: Halogen Loss (Radical Cleavage)
-
Observation: A strong peak at
(or ). This is often the base peak if the cyclopropyl cation is stabilized by the vinyl group.
-
-
Pathway B: Ring Opening (The "False" Alkene)
-
The cyclopropane ring opens to form a diene radical cation.
-
Observation: Loss of
( ) or fragmentation into and hydrocarbon clusters.
-
Chemical Ionization (CI) – Molecular Weight Confirmation
Using Methane or Ammonia as a reagent gas, CI provides "soft" ionization.[2][3][4]
-
Mechanism: Proton transfer forms
. -
Advantage: Preserves the integrity of the strained ring, allowing for confirmation of the molecular weight which is often obliterated in EI.
Comparative Performance Data
| Feature | Electron Ionization (EI) | Chemical Ionization (CI - |
| Molecular Ion ( | Weak or Absent (<5% abundance) | Strong Base Peak ( |
| Structural Detail | High (Fragment rich) | Low (mostly molecular ion) |
| Isomer Differentiation | Poor (Cis/Trans spectra nearly identical) | Poor |
| Primary Use Case | Library matching, substructure ID | Molecular weight confirmation |
Part 3: Stereochemical Differentiation & Thermal Artifacts
A critical error in analyzing vinyl cyclopropanes is confusing cis/trans isomers with thermal rearrangement products .
The Thermal Trap: Vinylcyclopropane Rearrangement
Vinyl cyclopropanes undergo a thermal rearrangement to cyclopentenes at temperatures often used in GC injectors (>200°C).
-
The Problem: If your GC inlet is too hot, you are not analyzing the vinyl cyclopropane; you are analyzing its cyclopentene isomer.
-
The Solution: You must separate isomers Chromatographically, not Spectroscopically.
Protocol for Isomer Validation
-
Inlet Temperature: Lower to 150°C–170°C (if volatility permits) to minimize rearrangement.
-
Column: Use a mid-polarity column (e.g., DB-17 or Rtx-50) rather than a non-polar DB-5. The dipole interaction helps separate the cis (more polar) from the trans (less polar) isomers.
-
Identification:
-
Cis-Isomer: Typically elutes later on polar columns due to exposed functional groups interacting with the stationary phase.
-
Trans-Isomer: Typically elutes earlier (more streamlined shape).
-
Part 4: Experimental Protocol
To ensure data integrity and avoid thermal degradation, follow this optimized workflow.
Reagents & Equipment:
-
Instrument: GC-MS (Single Quadrupole or Q-TOF).
-
Column: 30m x 0.25mm, 0.25µm film (5% Phenyl-arylene).
-
Solvent: Hexane or Isooctane (avoid chlorinated solvents to prevent isotopic interference).
Step-by-Step Methodology:
-
Sample Preparation: Dilute sample to 10 ppm in Hexane. Do not use acetone, as it can react with active bromides.
-
Inlet Configuration:
-
Mode: Splitless (0.5 min purge).
-
CRITICAL: Set Inlet Temp to 180°C . (Standard 250°C inlets will induce ring expansion).
-
-
GC Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Reasoning: A slow ramp separates the thermally sensitive isomers before they reach high temperatures.
-
-
MS Source Settings:
-
Source Temp: 230°C.
-
Transfer Line: 250°C.
-
Scan Range: 40–400 m/z (Ensure low mass range captures
fragments).
-
Part 5: Visualization of Pathways
Diagram 1: Fragmentation Mechanics (EI Mode)
This diagram illustrates the competition between halogen loss and ring opening.
Caption: Figure 1. Competing fragmentation pathways in Electron Ionization (EI). Note that C-Br cleavage often dominates due to the stability of the resulting cation.
Diagram 2: Analytical Workflow & Decision Tree
This workflow guides the researcher in choosing the correct ionization mode and validating thermal stability.
Caption: Figure 2. Decision matrix for optimizing ionization modes and distinguishing stereoisomers in brominated cyclopropanes.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of cyclopropane fragmentation patterns.[5] Retrieved from
-
Jordi Labs. (n.d.).[1] Comparison of EI-CI in QTOF-GCMS. Retrieved from
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Halides).[6] Retrieved from
-
Whitman College. (n.d.). Advantages of GC over MS; cis- versus trans- isomers.[7] Retrieved from
-
Wang, S. C., et al. (2009). Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane−Cyclopentene Rearrangement.[8] Journal of Organic Chemistry.[8] Retrieved from
Sources
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- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
- 4. jordilabs.com [jordilabs.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Chapter 7.3.2 [people.whitman.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclopropyl C-H and Vinyl Halide C-H Stretching Frequencies in IR Spectroscopy
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular vibrations through Infrared (IR) spectroscopy is fundamental. This guide provides an in-depth comparison of the C-H stretching frequencies in two distinct chemical environments: the strained ring system of cyclopropane and the electronically diverse vinyl halides. By examining the underlying principles and presenting experimental data, this document will elucidate the factors that govern these characteristic vibrational modes.
The Fundamentals of C-H Stretching Vibrations
The absorption of infrared radiation by a molecule induces vibrations of its constituent bonds. The frequency of this vibration is primarily determined by the strength of the bond and the masses of the connected atoms. For a C-H bond, the stretching vibration is a sensitive indicator of its chemical environment. Factors such as bond hybridization, electronic effects (induction and resonance), and ring strain can significantly alter the force constant of the C-H bond, leading to shifts in its characteristic absorption frequency in the IR spectrum.[1] Generally, stronger bonds and bonds involving lighter atoms vibrate at higher frequencies.[2]
The Anomalous Case of Cyclopropane: The Influence of Ring Strain
Cyclopropane, a three-membered cycloalkane, is a classic example of a molecule with significant ring strain. The internal C-C-C bond angles of 60° are a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angle strain necessitates that the C-C bonding orbitals have a higher p-character, and consequently, the C-H bonding orbitals have a higher s-character. An increase in s-character strengthens the C-H bond, leading to a higher vibrational frequency.[3]
Experimental data from the gas-phase IR spectrum of cyclopropane reveals C-H stretching absorptions in the range of 3100 - 3000 cm⁻¹ . Specifically, prominent peaks are observed around 3080 cm⁻¹ . This is notably higher than the typical C-H stretching frequencies of alkanes, which appear below 3000 cm⁻¹.[1]
Vinyl Halides: A Study in Electronic Effects
In vinyl halides (CH₂=CHX, where X = F, Cl, Br, I), the vinyl C-H bonds are associated with sp² hybridized carbons, which inherently leads to stronger C-H bonds and higher stretching frequencies compared to sp³ C-H bonds.[2] The presence of the halogen atom introduces a fascinating interplay of inductive and resonance effects that modulate the C-H bond strength and, consequently, its stretching frequency.
-
Inductive Effect: Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect). This effect tends to strengthen the adjacent C-H bonds by increasing their polarity, which would lead to a higher stretching frequency.
-
Resonance Effect: The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the double bond (+R effect). This resonance effect increases the electron density on the vinyl carbons, which can slightly weaken the C-H bonds and lower the stretching frequency.
The net effect on the C-H stretching frequency is a balance between these two opposing forces. The dominant effect will depend on the specific halogen.
Comparative Analysis of C-H Stretching Frequencies
The following table summarizes the experimentally observed gas-phase C-H stretching frequencies for cyclopropane and a series of vinyl halides.
| Compound | Molecular Formula | Functional Group | C-H Stretching Frequency (cm⁻¹) |
| Cyclopropane | C₃H₆ | Cyclopropyl | ~3080 |
| Vinyl Fluoride | C₂H₃F | Vinyl | ~3130, 3077 |
| Vinyl Chloride | C₂H₃Cl | Vinyl | ~3120, 3030 |
| Vinyl Bromide | C₂H₃Br | Vinyl | ~3088, 3000 |
| Vinyl Iodide | C₂H₃I | Vinyl | Data not readily available in comparable gas-phase spectra |
Analysis of the Data:
-
Cyclopropane vs. Vinyl Halides: The C-H stretching frequencies in cyclopropane are in a similar region to those of the vinyl halides, all appearing above 3000 cm⁻¹. This underscores that both ring strain and sp² hybridization significantly increase the C-H bond strength compared to a typical alkane.
-
Trend in Vinyl Halides: As we move down the halogen group from fluorine to bromine, there is a general trend of decreasing C-H stretching frequency. This suggests that the resonance effect, which weakens the C-H bond, becomes more influential relative to the inductive effect for the larger, more polarizable halogens. For vinyl fluoride, the strong inductive effect of the highly electronegative fluorine atom likely dominates, leading to the highest C-H stretching frequency in the series.
Experimental Protocol: Acquiring High-Resolution Gas-Phase FT-IR Spectra
The following protocol outlines the steps for obtaining high-quality gas-phase Fourier-Transform Infrared (FT-IR) spectra of volatile organic compounds like cyclopropane and vinyl halides.
Instrumentation:
-
A high-resolution FT-IR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector.
-
A gas cell with KBr or NaCl windows, appropriate for the mid-IR region. The path length of the cell should be chosen based on the expected absorbance of the sample.
-
A vacuum line for evacuating and filling the gas cell.
-
Pressure gauge for accurate measurement of the sample pressure in the gas cell.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the FT-IR spectrometer is properly aligned and has been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Evacuate the gas cell to a high vacuum.
-
Place the evacuated gas cell in the sample compartment of the spectrometer.
-
Acquire a background spectrum. This will be a single-beam spectrum of the instrument's infrared source and optics without a sample.
-
-
Sample Preparation and Introduction:
-
Connect the gas cylinder of the analyte (cyclopropane or a vinyl halide) to the vacuum line.
-
Carefully introduce a small amount of the gaseous sample into the evacuated gas cell.
-
Monitor the pressure using the pressure gauge and fill the cell to the desired pressure. The optimal pressure will depend on the absorptivity of the sample and the path length of the cell.
-
-
Sample Spectrum Acquisition:
-
Place the gas cell containing the sample back into the sample compartment of the spectrometer.
-
Acquire the sample spectrum. This will be a single-beam spectrum of the infrared source passing through the sample.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
Identify the C-H stretching region (typically 3200-2800 cm⁻¹) and determine the precise frequencies of the absorption bands.
-
Caption: Workflow for Gas-Phase FT-IR Spectroscopy.
Logical Framework for Spectral Interpretation
The interpretation of the observed C-H stretching frequencies follows a logical progression from fundamental principles to specific molecular effects.
Caption: Factors Influencing C-H Stretching Frequencies.
Conclusion
The C-H stretching region of the infrared spectrum provides a valuable window into the subtle electronic and structural features of organic molecules. The elevated C-H stretching frequency in cyclopropane is a direct consequence of the increased s-character in the C-H bonds due to ring strain. In vinyl halides, the C-H stretching frequencies are governed by a delicate balance between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen substituent. A clear understanding of these principles, supported by robust experimental data, is essential for the accurate interpretation of IR spectra in research and development.
References
- Factors affecting IR absorption frequency | PPTX - Slideshare. (n.d.).
-
NIST Chemistry WebBook. (n.d.). Cyclopropane. Retrieved February 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Ethene, fluoro-. Retrieved February 5, 2026, from [Link]
-
The features of IR spectrum. (n.d.). Retrieved February 5, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Ethene, chloro-. Retrieved February 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Ethene, bromo-. Retrieved February 5, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
